(4-氯-吡唑-1-基)-乙酸

货号 B1276606

CAS 编号:

32089-46-6

分子量: 160.56 g/mol

InChI 键: KPXIVTIAZUNIOR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

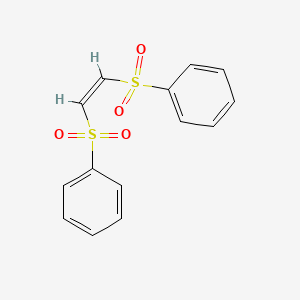

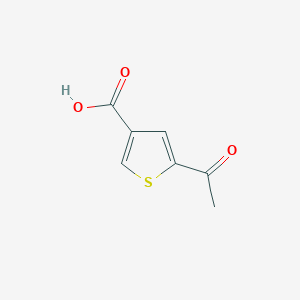

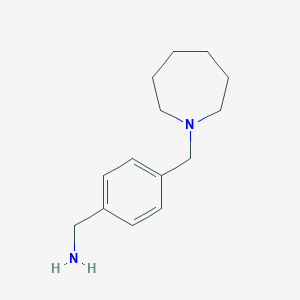

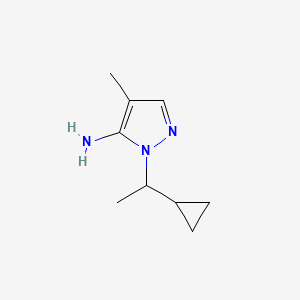

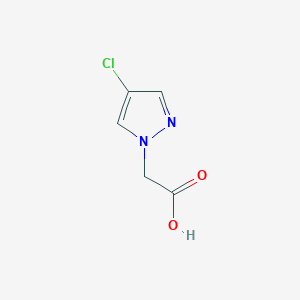

“(4-Chloro-pyrazol-1-yl)-acetic acid” is a chemical compound with the molecular formula C5H5ClN2O2 . It is used for research and development purposes .

Synthesis Analysis

A series of structurally diverse amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid were prepared and tested for their in vivo analgesic and anti-inflammatory activity . The synthesis involved a solution of 3 (0.01 mol) and sodium acetate (0.013 mol) in 20 mL of glacial acetic acid, which was refluxed for 5 hours .Molecular Structure Analysis

The molecular structure of “(4-Chloro-pyrazol-1-yl)-acetic acid” is represented by the formula C5H5ClN2O2 . The molecular weight of the compound is 174.57 g/mol.Physical And Chemical Properties Analysis

“(4-Chloro-pyrazol-1-yl)-acetic acid” has a molecular weight of 174.57 g/mol. It is a water-soluble compound with a solubility of 251.25 mg/ml in water. The compound has a log P (octanol/water partition coefficient) of -1.37. The pKa value of the compound is 2.83.科学研究应用

-

Chlor-Alkali Industry

- Field : Chemical Engineering .

- Application : The chlor-alkali process is a basic chemical industry, producing chlorine and sodium hydroxide . Chlorine is used in various applications, including the production of building materials such as polyvinyl chloride, organic synthesis, metallurgy, water treatment, and the manufacture of titanium dioxide .

- Methods : The industry has been upgraded from mercury, diaphragm electrolytic cell, to ion exchange membrane (IEM) electrolytic cells . The paper reviews the research progress of the chlor-alkali industry from materials to devices, including hydrogen evolution anode, chlorine evolution cathode, IEM, and electrolytic cell system .

- Results : The global annual production of chlorine exceeds 75 million tons. Each ton of chlorine consumes about 2200–2600 kW∙h of electricity, and the global chlor-alkali industry needs to consume over 150 TW∙h of electricity every year, accounting for about 10% of global electricity .

-

Organic Nonlinear Optical (NLO) Single Crystal

- Field : Materials Science .

- Application : The growth and characterization of organic NLO single crystal 1,2,3-Benzotriazole 4-chloro-2-Nitrobenzoic acid .

- Methods : The crystal was grown by conventional slow evaporation solution technique (SEST) using methanol as the solvent . The crystal system and space group of the crystal were identified by single crystal X-ray diffraction (SXRD) analysis .

- Results : The third-order nonlinear optical properties like refractive index (n2), absorption co-efficient (β) and susceptibility (χ(3)) were studied using Z-scan technique at 632.8 nm of He–Ne laser .

-

Transition Metal Chemosensors

- Field : Chemistry .

- Application : Pyrazoles and their derivatives are used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . These chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields and nonlinear optical behavior .

- Methods : Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions. Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .

- Results : Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .

-

Synthesis and Properties of Pyrazoles

- Field : Organic Chemistry .

- Application : Pyrazole-containing compounds represent one of the most influential families of N -heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

- Methods : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .

- Results : Pyrazole derivatives are a special class of N -heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .

-

Pyrazoles as Transition Metal Chemosensors

- Field : Chemistry .

- Application : Pyrazoles and their derivatives are used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . These chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields and nonlinear optical behavior .

- Methods : Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions. Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .

- Results : Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .

-

Synthesis and Properties of Pyrazoles

- Field : Organic Chemistry .

- Application : Pyrazole-containing compounds represent one of the most influential families of N -heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

- Methods : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .

- Results : Pyrazole derivatives are a special class of N -heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .

安全和危害

属性

IUPAC Name |

2-(4-chloropyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXIVTIAZUNIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424494 | |

| Record name | (4-Chloro-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-pyrazol-1-yl)-acetic acid | |

CAS RN |

32089-46-6 | |

| Record name | (4-Chloro-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)